molecular formula C25H22N4O2S3 B11977491 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide

Cat. No.: B11977491
M. Wt: 506.7 g/mol
InChI Key: BYWPXDQLPJSSEV-CVKSISIWSA-N
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Description

This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a thiadiazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxyphenyl compound with a suitable reagent to introduce the desired functional groups.

    Synthesis of the thiadiazole ring: The thiadiazole ring is formed through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate with the thiadiazole intermediate under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.

    Material Science: Its functional groups allow for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetohydrazide lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. Its thiadiazole ring and benzyloxyphenyl moiety distinguish it from other similar compounds, offering unique reactivity and biological activity.

Properties

Molecular Formula

C25H22N4O2S3

Molecular Weight

506.7 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22N4O2S3/c30-23(18-33-25-29-28-24(34-25)32-17-20-10-5-2-6-11-20)27-26-15-21-12-7-13-22(14-21)31-16-19-8-3-1-4-9-19/h1-15H,16-18H2,(H,27,30)/b26-15+

InChI Key

BYWPXDQLPJSSEV-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

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